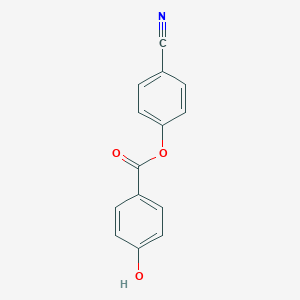

4-Cyanophenyl 4-hydroxybenzoate

Description

Structure

3D Structure

Properties

CAS No. |

70568-47-7 |

|---|---|

Molecular Formula |

C14H9NO3 |

Molecular Weight |

239.23 g/mol |

IUPAC Name |

(4-cyanophenyl) 4-hydroxybenzoate |

InChI |

InChI=1S/C14H9NO3/c15-9-10-1-7-13(8-2-10)18-14(17)11-3-5-12(16)6-4-11/h1-8,16H |

InChI Key |

XAZYJGRIISZODM-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1C#N)OC(=O)C2=CC=C(C=C2)O |

Canonical SMILES |

C1=CC(=CC=C1C#N)OC(=O)C2=CC=C(C=C2)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 4 Cyanophenyl 4 Hydroxybenzoate

Established Synthetic Routes for 4-Cyanophenyl 4-hydroxybenzoate (B8730719)

Esterification Reactions in the Presence of Catalysts

The most common method for synthesizing 4-Cyanophenyl 4-hydroxybenzoate is through the direct esterification of 4-hydroxybenzoic acid and 4-cyanophenol. This reaction is typically facilitated by a catalyst to drive the equilibrium towards the product. A simple and effective method involves the condensation of 4-benzyloxybenzoic acid with 4-cyanophenol to form a protected intermediate. semanticscholar.org

Another approach utilizes dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent in the presence of a catalytic amount of 4-(N,N-dimethylamino)pyridine (DMAP). semanticscholar.org This method is effective for the condensation of 4-hydroxybenzoic acid and 4-cyanophenol.

Furthermore, the Fischer esterification method, a classic approach, can be employed. This involves reacting 4-hydroxybenzoic acid with an alcohol in the presence of an acid catalyst. nih.gov For instance, ethyl 4-hydroxybenzoate can be synthesized from 4-hydroxybenzoic acid and ethanol (B145695) using a Dowex 50W-X8 ion-exchange resin as a catalyst, although this may require extended reaction times for high conversion. nih.gov

| Catalyst/Reagent | Reactants | Solvent | Conditions | Yield | Reference |

| DCC, DMAP | 4-Cyanophenyl-4'-hydroxybenzoate, 4-[2-(trimethylsilyl) ethynyl]benzoic acid | Dichloromethane (B109758) | Room temp, 12 hrs | - | semanticscholar.org |

| Dowex 50W-X8 | 4-Hydroxybenzoic acid, Ethanol | - | Reflux, 72 hrs | 91% conversion | nih.gov |

Hydrogenolysis of Protected Precursor Compounds

A key strategy for the synthesis of this compound involves the use of a protecting group for the hydroxyl function of 4-hydroxybenzoic acid. The benzyl (B1604629) group is a common choice. The synthesis begins with the esterification of 4-benzyloxybenzoic acid with 4-cyanophenol. semanticscholar.org The resulting benzyl-protected ester is then subjected to hydrogenolysis to remove the benzyl group and yield the final product, this compound. This deprotection step is typically carried out using a palladium on carbon (Pd/C) catalyst in the presence of hydrogen gas. semanticscholar.orgnih.gov

| Precursor | Catalyst | Reaction | Product | Reference |

| 4-Benzyloxycarbonylphenyl acrylate (B77674) | 5% Pd/C | Hydrogenolysis | 4-Cyanophenyl-4'-hydroxybenzoate | semanticscholar.org |

| Benzyl-protected phenol (B47542) | Pd/C (5% or 10%) | Catalytic Hydrogenation | Phenol | nih.govbath.ac.uk |

Novel Synthetic Approaches and Derivatization Strategies

Recent advancements in synthetic chemistry have opened up new avenues for the preparation of this compound and its derivatives. These methods offer potential improvements in efficiency, substrate scope, and reaction conditions.

Condensation Reactions for Ester Formation in Related Analogues

Condensation reactions remain a cornerstone of ester synthesis. The formation of an ester bond in analogues of this compound can be achieved by reacting a dicarboxylic acid with a dihydric alcohol (diol), leading to the formation of polyester (B1180765) polymers. libretexts.org This principle is applied in the synthesis of a rod-shaped liquid crystal where 4-cyanophenyl-4'-hydroxybenzoate is condensed with 4-[2-(trimethylsilyl)ethynyl]benzoic acid using DCC and DMAP. semanticscholar.org

Cross-Coupling Reactions for Functionalized Precursors

Palladium-catalyzed cross-coupling reactions have become indispensable tools in organic synthesis for creating carbon-carbon and carbon-heteroatom bonds. nih.govsigmaaldrich.com These reactions are crucial for assembling the functionalized precursors required for the synthesis of complex molecules. For instance, the Sonogashira coupling reaction, which couples terminal alkynes with aryl or vinyl halides, is used to prepare the intermediate 4-[2-(trimethylsilyl)ethynyl]benzoic acid from 4-iodobenzoic acid. semanticscholar.org

The Suzuki-Miyaura cross-coupling is another powerful method for forming carbon-carbon bonds between organoboron compounds and organic halides. scirp.orgmdpi.com This reaction is noted for its mild reaction conditions and tolerance of a wide range of functional groups, making it suitable for the synthesis of complex precursors.

| Coupling Reaction | Reactants | Catalyst System | Product Application | Reference |

| Sonogashira | 4-Iodobenzoic acid, Alkyne | - | Synthesis of 4-[2-(trimethylsilyl)ethynyl]benzoic acid | semanticscholar.org |

| Suzuki-Miyaura | Arylboronic acids, Acyl chlorides | Pd(PPh₃)₄ | Synthesis of aromatic ketones | mdpi.com |

Visible-Light-Induced Ester Synthesis Methodologies for Related Compounds

In a significant advancement towards more sustainable and green chemistry, visible-light-induced methods for ester synthesis have been developed. nih.govresearchgate.netrsc.org One such method describes the synthesis of O-aryl esters through the cross-dehydrogenative coupling of aldehydes with phenols using BrCCl₃, where the phenolate (B1203915) acts as both a substrate and a photosensitizer. nih.gov This approach is notable for being transition-metal- and photocatalyst-free, offering moderate to excellent yields for a broad range of substrates. nih.gov While not yet specifically reported for this compound, this methodology holds promise for the synthesis of related esters under mild conditions.

Another visible-light-induced approach utilizes a dual photoredox and nickel catalysis system for the alkylation of Hantzsch esters, demonstrating the potential of light-mediated reactions in complex organic transformations. bohrium.com

Free Radical Polymerization of Related Acrylic Monomers and Copolymers

Free radical polymerization (FRP) is a cornerstone technique for producing a wide array of polymers, including polyacrylates. researchgate.net This process is typically initiated by molecules that form free radicals, which then react with monomers to start a chain reaction. researchgate.net The polymerization of acrylic monomers is significantly influenced by radical transfer events that dictate the reaction kinetics and the final macromolecular structure. researchgate.net

Research into the free-radical polymerization of alkyl acrylates has demonstrated that molecular oxygen, often considered an inhibitor at low temperatures, can act as an effective initiator catalyst at temperatures above 140 °C. westlake.edu.cn This method allows for high monomer conversion in a short time without conventional initiators. westlake.edu.cn For instance, in the polymerization of n-butyl acrylate (nBA) at 180 °C, the presence of oxygen significantly increases the polymerization rate, achieving an 86% conversion in one hour. westlake.edu.cn

Various initiators are employed in the free radical polymerization of methacrylic monomers, such as Azobisisobutyronitrile (AIBN). chemrestech.com The resulting polymers' molecular weights and distributions are key characteristics, with low polydispersity values indicating a well-distributed polymer chain length. chemrestech.com Furthermore, novel catalytic systems are being explored. One such system uses a combination of iron oxide magnetic nanoparticles (IONPs) and catechol-containing microgels to generate highly reactive hydroxyl radicals (•OH). nih.gov This system effectively initiates the polymerization of a diverse range of water-soluble acrylate-based monomers, including neutral, anionic, cationic, and zwitterionic types, without the need for traditional photo- or thermal initiators. nih.gov

| Monomer Type | Initiation System/Catalyst | Key Findings | Reference |

|---|---|---|---|

| n-butyl acrylate (nBA) | Molecular Oxygen (at >140 °C) | Oxygen acts as a catalyst, leading to high conversion (86% in 1 hr at 180°C) without conventional initiators. | westlake.edu.cn |

| Methacrylic Monomers | Azobisisobutyronitrile (AIBN) | Produces polymers with well-distributed molecular weights, as indicated by low polydispersity values (e.g., 1.13-1.31). | chemrestech.com |

| Various Acrylate-based Monomers | Iron Oxide Nanoparticles (IONPs) + Catechol | Generates hydroxyl radicals (•OH) that initiate polymerization in aqueous solutions without needing extra initiators. | nih.gov |

Optimization of Synthetic Conditions and Process Development

The efficient synthesis of this compound and its precursors is highly dependent on the optimization of reaction conditions, including the choice of catalysts, reaction media, and strategies to maximize yield and purity.

Investigation of Catalyst Systems and Reaction Media

The synthesis of this compound often involves esterification or coupling reactions where the catalyst and solvent system are critical. One established method involves the condensation of 4-benzyloxybenzoic acid and 4-cyanophenol, followed by hydrogenolysis using a 5% Palladium on carbon (Pd/C) catalyst. semanticscholar.org Another approach is the condensation of 4-cyanophenyl-4'-hydroxybenzoate with a carboxylic acid using N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-(N,N-dimethylamino)pyridine (DMAP) as a catalyst, with dichloromethane serving as the solvent. semanticscholar.orgresearchgate.net

For the synthesis of precursors like 4-cyanophenol from aryl sulfonium (B1226848) salts, the choice of base and solvent is crucial. Studies have shown that cesium carbonate (Cs₂CO₃) is an effective base, providing a 66% NMR yield when the reaction is carried out in dimethyl sulfoxide (B87167) (DMSO) at 80°C. mdpi.comnih.gov The synthesis of related esters has also been explored using metallaphotoredox catalysis, employing a nickel-based catalyst system in DMSO. rsc.org

| Reaction/Product | Catalyst/Base | Reaction Medium (Solvent) | Reference |

|---|---|---|---|

| This compound (from protected acid) | 5% Pd/C | Not specified | semanticscholar.org |

| Condensation to form related esters | DCC and DMAP | Dichloromethane | semanticscholar.orgresearchgate.net |

| 4-Cyanophenol (from sulfonium salt) | Cesium Carbonate (Cs₂CO₃) | Dimethyl Sulfoxide (DMSO) | mdpi.comnih.gov |

| 4-Cyanophenyl benzoate (B1203000) (related ester) | Nickel complex / Photocatalyst | Dimethyl Sulfoxide (DMSO) | rsc.org |

Strategies for Enhancing Reaction Yield and Product Purity

Maximizing the yield and ensuring the high purity of the final product are paramount in chemical synthesis. Several strategies are employed to achieve these goals in the production of this compound and its intermediates.

Purification is a critical step. Column chromatography using a silica (B1680970) gel stationary phase is a common method for purifying the crude product. semanticscholar.orgresearchgate.net The choice of eluent, such as a dichloromethane/hexane (B92381) mixture, is tailored to effectively separate the desired compound from byproducts and unreacted starting materials. semanticscholar.orgresearchgate.net Following column chromatography, recrystallization from a suitable solvent like hexane can be used to obtain the final product with high purity. semanticscholar.orgresearchgate.net High-performance liquid chromatography (HPLC) is also utilized to assess and ensure the purity of the synthesized compounds. bath.ac.uk

Optimizing reaction conditions is key to enhancing yield. For instance, in the synthesis of 4-cyanophenol via the reaction of 4-fluorobenzonitrile (B33359) with sodium methoxide, controlling the reaction temperature (220°C) and pressure (6.0 MPa) in an autoclave for a specific duration (5 hours) leads to an 88.7% yield after purification. chemicalbook.com The screening of solvents has also been shown to improve yields by minimizing the formation of side products. In one study, a mixture of tetrahydrofuran (B95107) (THF) and a nonpolar solvent like hexane was found to be optimal. acs.orgnih.gov

In some cases, removing byproducts is essential. For example, after a DCC-mediated coupling reaction, the byproduct dicyclohexylurea is precipitated and removed by filtration. semanticscholar.orgresearchgate.net Subsequent washing of the organic phase with dilute acid and water helps to remove residual impurities before the final purification steps. semanticscholar.orgresearchgate.net

| Strategy | Method/Technique | Example/Finding | Reference |

|---|---|---|---|

| Purification | Column Chromatography | Use of silica gel with dichloromethane/hexane eluent. | semanticscholar.orgresearchgate.net |

| Purification | Recrystallization | Final purification from hexane. | semanticscholar.orgresearchgate.net |

| Yield Enhancement | Process Control | Reaction at 220°C and 6.0 MPa in an autoclave for 5 hours yielded 88.7% of 4-cyanophenol. | chemicalbook.com |

| Yield Enhancement | Solvent Screening | Using a THF/hexane mixture minimized side-product formation and improved yield. | acs.orgnih.gov |

| Purity Enhancement | Byproduct Removal | Filtration of precipitated dicyclohexylurea after DCC coupling. | semanticscholar.orgresearchgate.net |

Advanced Structural Elucidation and Spectroscopic Characterization

Crystallographic Investigations of Solid-State Structures

Determination of Crystal System and Space Group

For instance, a trimethylsilyl-terminated derivative, 4-[4'-Cyanophenoxy-carbonyl-phenyl-4-(trimethylsilyl)ethynyl]benzoate, has been synthesized and its structure elucidated. rri.res.in The single crystals of this rod-shaped mesogen were found to belong to the triclinic crystal system with the space group Pī . rri.res.innih.gov The unit cell parameters for this derivative were determined as follows:

| Unit Cell Parameter | Value |

| a | 5.9577(2) Å |

| b | 8.0398(3) Å |

| c | 25.8842(9) Å |

| α | 86.096(2)° |

| β | 89.912(2)° |

| γ | 82.919(2)° |

| V (Volume) | 1182.16(7) ų |

| Z (Molecules/cell) | 2 |

| Table 1: Crystallographic data for 4-[4'-Cyanophenoxy-carbonyl-phenyl-4-(trimethylsilyl)ethynyl]benzoate. rri.res.innih.gov |

This detailed structural information for a closely related compound provides a strong model for the likely packing arrangements in 4-cyanophenyl 4-hydroxybenzoate (B8730719).

Analysis of Intramolecular and Intermolecular Interactions

The stability of the crystal lattice is dictated by a complex network of non-covalent interactions. In the case of the aforementioned trimethylsilyl (B98337) derivative of 4-cyanophenyl 4-hydroxybenzoate, several key interactions have been identified. rri.res.innih.gov

C-H···O Intramolecular Interactions: The crystal structure is stabilized by the presence of intramolecular hydrogen bonds of the C-H···O type. rri.res.innih.gov

C-H···π Interactions: Further stabilization is provided by C-H···π interactions, where a hydrogen atom interacts with the electron cloud of an aromatic ring. rri.res.innih.gov

π-π Stacking: Weak π-π stacking interactions are also observed, with a centroid-centroid separation of 3.806(3) Å. rri.res.innih.gov This type of interaction, where aromatic rings are packed in a face-to-face arrangement, is a common feature in the crystal engineering of liquid crystalline materials.

Powder X-ray Diffraction (Powder-XRD) for Crystalline Phase Analysis

Powder X-ray diffraction (PXRD) is a powerful technique for identifying crystalline phases and assessing the purity of a powdered sample. The technique involves irradiating a sample with X-rays and measuring the scattered intensity as a function of the scattering angle (2θ). The resulting diffraction pattern is a fingerprint of the crystalline material.

While a specific PXRD pattern for this compound was not found in the reviewed literature, the utility of this technique is well-documented for related compounds. For example, in the characterization of various crystalline forms of ODM-201, a compound containing a cyanophenyl group, PXRD was used to identify distinct polymorphs, each with a unique set of characteristic peaks at specific 2θ values. google.comgoogle.com This demonstrates the capability of PXRD to distinguish between different solid-state forms of a substance, which can have significantly different physical properties.

Thermal Analysis Techniques for Phase Behavior Characterization

Thermal analysis techniques are indispensable for characterizing the phase transitions and thermal stability of liquid crystalline materials.

Differential Scanning Calorimetry (DSC) for Phase Transition Enthalpies and Temperatures

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. nih.gov It is used to determine the temperatures and enthalpies of phase transitions, such as melting (crystal to liquid or liquid crystal) and clearing (liquid crystal to isotropic liquid). nih.govmosbri.eu

For the trimethylsilyl derivative of this compound, DSC analysis revealed the following phase transitions upon heating and cooling at a rate of 10 °C/min: rri.res.innih.gov

| Transition (Heating) | Temperature (°C) | Enthalpy (ΔH) (kJ/mol) |

| Crystal to Smectic A | 156.3 | 66.4 |

| Smectic A to Isotropic | 162.1 | 4.1 |

| Transition (Cooling) | Temperature (°C) | Enthalpy (ΔH) (kJ/mol) |

| Isotropic to Smectic A | 161.1 | 4.0 |

| Smectic A to Crystal | 107.4 | 67.9 |

| Table 2: Phase transition temperatures and enthalpies for 4-[4'-Cyanophenoxy-carbonyl-phenyl-4-(trimethylsilyl)ethynyl]benzoate. rri.res.innih.gov |

These data indicate that the compound exhibits an enantiotropic smectic A liquid crystal phase. The significant enthalpy of melting and crystallization underscores the ordered nature of the crystalline phase.

Thermogravimetric Analysis (TGA) for Thermal Stability Assessment

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is a critical tool for assessing the thermal stability of a compound, indicating the temperature at which it begins to decompose.

Morphological and Microstructural Characterization in Condensed Phases

Understanding the morphology and microstructure of a material in its condensed phases (e.g., liquid crystalline mesophases) is essential for its application in devices. Polarized optical microscopy (POM) is a primary tool for this purpose, allowing for the identification of different liquid crystal phases by their characteristic textures.

In the study of 4-[4'-Cyanophenoxy-carbonyl-phenyl-4-(trimethylsilyl)ethynyl]benzoate, POM was used to confirm the presence of a smectic A phase, which exhibited a focal-conic fan texture upon cooling from the isotropic liquid state. rri.res.innih.gov This direct visualization of the liquid crystalline texture is a crucial step in phase identification.

Furthermore, advanced techniques such as atomic force microscopy (AFM) can be used to probe the surface morphology at the nanoscale. For example, in studies of polyimides with cyanobiphenyl side chains, AFM has been used to investigate the surface orientation of the molecules after mechanical rubbing, a process used to create alignment layers for liquid crystal displays. researchgate.net These studies reveal how mechanical treatment can induce specific molecular arrangements and morphologies on the surface of the material.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to confirm the empirical formula of a synthesized compound by determining the mass percentages of its constituent elements. For derivatives of this compound, the experimentally determined weight percentages of carbon (C), hydrogen (H), and nitrogen (N) are compared against the theoretically calculated values to verify the compound's compositional integrity. semanticscholar.org For example, the elemental analysis of 4-[4'-Cyanophenoxy-carbonyl-phenyl-4-(trimethylsilyl)ethynyl]benzoate yielded results that were in close agreement with the calculated values, thus confirming its chemical formula. semanticscholar.org Similarly, elemental analysis of metal complexes of related acrylate (B77674) derivatives confirms the coordination of the ligand with the metal ions. mdpi.com

| Compound | Element | Calculated (%) | Found (%) |

| 4-[4'-Cyanophenoxy-carbonyl-phenyl-4-(trimethylsilyl)ethynyl]benzoate | C | 71.05 | 71.13 |

| H | 4.82 | 4.94 | |

| N | 3.19 | 3.10 | |

| Cr3+L”x Complex | C | 51.61 | 51.58 |

| H | 5.41 | 4.89 | |

| N | 5.02 | 5.10 | |

| Co3+L”x Complex | C | 50.98 | 50.80 |

| H | 5.35 | 5.54 | |

| N | 4.95 | 4.78 |

Chromatographic Methods for Purity and Molecular Weight Distribution

Chromatographic techniques are essential for assessing the purity of this compound and for characterizing polymers derived from it.

High-Performance Liquid Chromatography (HPLC) is a powerful method for determining the purity of chemical compounds. For derivatives of this compound, HPLC can be used to ensure that the synthesized compound meets a high purity standard, often greater than 97%. The technique separates the target compound from any impurities, and the purity is typically determined by area normalization of the resulting chromatogram. For instance, the purity of a derivative, 4-{[(4-Cyanophenyl)(4H-1,2,4-triazol-4-yl)amino]methyl}-3,5-difluorophenyl sulfamate, was confirmed to be 98.3% by HPLC using an acetonitrile/water mobile phase. bath.ac.uk

| Compound/Derivative | Purity (%) | Chromatographic Conditions |

| 4-Cyanophenyl 4-(heptyloxy)benzoate | >97 | C18 column, acetonitrile/water mobile phase |

| 4-{[(4-Cyanophenyl)(4H-1,2,4-triazol-4-yl)amino]methyl}-3,5-difluorophenyl sulfamate | 98.3 | CH3CN/H2O (90:10) mobile phase |

| (4-cyanophenyl)boronic acid derivative | 98.64 | Not specified |

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a critical technique for analyzing polymers. wikipedia.org It is used to determine the molecular weight distribution and polydispersity index (PDI) of polymers that incorporate the this compound moiety. researchgate.netdtic.mil GPC separates polymer molecules based on their size in solution, allowing for the determination of key parameters like the number average molecular weight (Mn) and weight average molecular weight (Mw). wikipedia.org This information is vital as the molecular weight of a polymer significantly influences its physical properties and performance in various applications. lcms.cz The technique has been successfully applied to study the effects of monomer concentration on the molecular weight and PDI of polymers resulting from the photopolymerization of 4-cyanophenyl-4'-(6-acryloyloxyhexyloxy)benzoate. researchgate.net

| Polymer System | Analytical Goal | Key Findings |

| Polymers containing 4-MS and 4'-MS mesogenic side groups | Determine molecular weight | Successful determination of molecular weight |

| Photopolymerization of 4-cyanophenyl-4′-(6-acryloyloxyhexyloxy)benzoate | Study effect of monomer concentration on molecular weight and PDI | Molecular weight and PDI are dependent on monomer concentration |

Investigations into Liquid Crystalline Behavior and Mesophase Phenomena

Characterization of Mesomorphic Properties

The mesomorphic properties of materials derived from 4-Cyanophenyl 4-hydroxybenzoate (B8730719) are diverse, ranging from simple nematic to various complex smectic phases. The characterization of these phases is typically conducted using techniques such as polarizing optical microscopy (POM) for texture observation and differential scanning calorimetry (DSC) to determine transition temperatures and enthalpies. semanticscholar.orgresearchgate.net

An enantiotropic phase is one that is stable and can be observed upon both heating and cooling. Several derivatives of 4-Cyanophenyl 4-hydroxybenzoate exhibit enantiotropic smectic A (SmA) phases. The SmA phase is characterized by molecules organized in layers with their long axes, on average, perpendicular to the layer planes.

A notable example is the rod-shaped mesogen 4-[4'-Cyanophenoxy-carbonyl-phenyl-4-(trimethylsilyl)ethynyl]benzoate, which is synthesized from a 4-cyanophenyl-4'-hydroxybenzoate intermediate. semanticscholar.orgresearchgate.net DSC and POM studies confirmed that this compound displays an enantiotropic SmA phase. semanticscholar.org Upon heating, the compound transitions from a crystalline solid to the SmA phase before becoming an isotropic liquid. The same phase reappears upon cooling from the isotropic state. semanticscholar.orgresearchgate.net X-ray diffraction studies on this compound in its liquid crystal state show a sharp peak in the small-angle region and a broad peak in the wide-angle region, which is characteristic of the layered, liquid-like arrangement of molecules in a SmA phase. semanticscholar.org

The thermal data for this transition, as determined by DSC, are presented below.

Table 1: Phase Transition Temperatures and Enthalpies for 4-[4'-Cyanophenoxy-carbonyl-phenyl-4-(trimethylsilyl)ethynyl]benzoate

| Transition | Temperature on Heating (°C) | Enthalpy on Heating (ΔH, J/g) | Temperature on Cooling (°C) | Enthalpy on Cooling (ΔH, J/g) |

| Crystal to Smectic A | 156.3 | 66.4 | --- | --- |

| Smectic A to Isotropic | 162.1 | 4.1 | 161.1 | 4.0 |

| Smectic A to Crystal | --- | --- | 107.4 | 67.9 |

| Data sourced from Srinivasa et al. semanticscholar.orgresearchgate.net |

While the conventional SmA phase is optically uniaxial, meaning light propagates through it with a single axis of symmetry, some systems exhibit more complex biaxial SmA phases. In biaxial phases, there are two axes of optical anisotropy. Research on compounds related to this compound has revealed transitions from uniaxial to biaxial smectic phases. rri.res.inarxiv.org

For example, studies on certain homologous series have documented a transition from a partial bilayer uniaxial smectic A phase (SmAd) to a partial bilayer polar biaxial smectic phase. rri.res.in Similarly, the CB6OIBeOn series of achiral compounds, which feature a cyanophenyl group, shows a transition from a uniaxial SmA phase to a biaxial smectic phase (SmAb) upon cooling. arxiv.org In some specific molecular systems, a direct transition from a nematic phase to a polar biaxial smectic A phase has also been reported. researchgate.net This biaxiality is a significant finding, as it indicates a higher degree of molecular order within the smectic layers.

While this compound forms the basis for many rod-shaped liquid crystals, related molecular structures are crucial in the design of bent-core (or "banana") mesogens. These architectures, often based on central cores like resorcinol (B1680541) or 3-hydroxybenzoic acid, can lead to the formation of unique mesophases with polar ordering and chirality from achiral molecules. researchgate.netmdpi.com

For instance, bent-core mesogens derived from a 4-cyanoresorcinol central unit exhibit nematic phases that can be supercooled to room temperature. rsc.org Depending on the length of the terminal alkyl chains, these compounds can form conventional nematic phases or cybotactic nematic phases (NcybC), which consist of Smectic C-type clusters. mdpi.comrsc.org The transition between these nematic types can be continuous and is influenced by both temperature and chain length. rsc.org The study of such systems provides critical insights into the development of polar order in lamellar liquid crystal phases. mdpi.com

The quintessential structure of liquid crystals based on this compound is the rod-shaped, or calamitic, mesogen. The linear geometry of these molecules is a primary driver for the formation of orientationally ordered phases like the nematic and smectic phases. semanticscholar.orgresearchgate.net The presence of a terminal cyano group is particularly important, as its high polarity often leads to strong antiparallel correlations between neighboring molecules, which influences the formation and stability of mesophases. rsc.org

Derivatives such as 4-cyanophenyl 4-(4-alkyloxybenzoyloxy)benzoates are classic examples of three-ring, rod-like mesogens. tandfonline.com The mesomorphic properties of these compounds, including the thermal stability of their smectic phases, are highly dependent on their molecular structure. tandfonline.com For example, the introduction of lateral substituents or the modification of terminal chains can dramatically alter the type of mesophase formed and its temperature range. tandfonline.comelectronicsandbooks.com The rod-like shape, combined with specific terminal groups, is a key factor in designing materials with desired properties, such as the positive dielectric anisotropy needed for many display applications. electronicsandbooks.commdpi.com

Elucidation of Structure-Property Relationships in Liquid Crystals

Understanding how specific molecular features influence the bulk properties of liquid crystals is a central goal of materials science. The this compound framework is an excellent platform for these investigations.

The formation, type, and stability of a mesophase are directly linked to the molecule's architecture. Key influencing factors include the nature of the terminal groups, the presence of lateral substituents, modifications to the rigid core, and the length of flexible chains.

Terminal Groups: The terminal cyano (-CN) group is a powerful functional group in liquid crystal design. Its large dipole moment promotes strong antiparallel pairing between molecules, which can stabilize bilayer smectic phases (SmAd) and is responsible for the large positive dielectric anisotropy observed in many of these compounds. rsc.orgtandfonline.comelectronicsandbooks.com

Lateral Substituents: The introduction of a lateral substituent, such as a halogen (Cl, Br) or a methoxy (B1213986) group, onto the aromatic core has a pronounced effect. tandfonline.com For example, in the 4-cyanophenyl 4-(4-alkyloxybenzoyloxy)benzoates series, adding substituents can induce an additional smectic A phase at lower temperatures. tandfonline.com Fluorine substitution, in particular, is a common strategy to lower melting points and modify mesophase ranges. electronicsandbooks.com

Core Structure: Altering the rigid core of the mesogen has a profound impact. Replacing a standard phenyl ring with a perfluorinated one can suppress melting points and favor the formation of a nematic phase over other phases. rsc.orgrsc.org In more exotic architectures, replacing a phenyl ring with a three-dimensional carborane cluster has been shown to induce or enhance smectogenic (smectic-forming) properties, suggesting the effect is not purely steric but also has an electronic basis. whiterose.ac.uk

Flexible Chain Length: The length of terminal alkyl or alkoxy chains significantly influences mesomorphic behavior. In many homologous series, shorter chains tend to favor nematic phases, while longer chains promote the formation of more ordered smectic phases. rsc.orgrsc.org As chain length increases, the clearing temperature (the transition to the isotropic liquid) often follows a predictable, odd-even alternating pattern, and the thermal range of the smectic A phase can increase. rsc.org

The table below summarizes the effect of terminal chain length on the mesophases of hydrogen-bonded complexes involving 4-alkoxybenzoic acids and a pyridine-based acceptor.

Table 2: Mesophase Behavior as a Function of Terminal Chain Length (n)

| Compound Series | Chain Length (n) | Observed Mesophase(s) |

| 40a-h | 2, 3 | Nematic |

| 4, 5, 6, 7, 8, 12 | Smectic A | |

| Data illustrates that increasing chain length promotes smectic phase formation. Sourced from Deepak Devadiga and T. N. Ahipa. rsc.org |

Impact of Aliphatic Spacer Length and Cross-Linking Density in Polymeric Liquid Crystals

In side-chain liquid crystalline polymers derived from this compound, the properties of the mesophase are heavily influenced by the polymer architecture. researchgate.net The length of the flexible aliphatic spacer that connects the mesogenic (liquid crystal-forming) side-chain to the polymer backbone is a critical parameter. Research on poly[n-(4′-cyanophenyl-4″-phenoxy)alkyl acrylate] networks demonstrates that increasing the length of the aliphatic spacer tends to raise the melting temperature of the liquid crystal polymer. researchgate.net

Conversely, the density of cross-linking within the polymer network has an opposite effect. An increase in cross-linking density leads to a decrease in the melting transition temperature, and the transition itself becomes broader. researchgate.net This is because a higher degree of cross-linking restricts the mobility of the polymer chains and disrupts the long-range ordering of the mesogenic side groups. mdpi.com

Influence of Structural Factors on Polymer Transition Temperatures

| Structural Modification | Effect on Melting/Transition Temperature | Reference |

|---|---|---|

| Increasing Aliphatic Spacer Length | Increase | researchgate.net |

| Increasing Cross-Linking Density | Decrease and Broadening | researchgate.net |

Role of Terminal Functional Groups (e.g., Cyano Group) on Mesogenicity

The terminal cyano (-CN) group is crucial for the mesogenic (liquid crystal-forming) character of this compound and related compounds. mdpi.com This strong polar group creates a significant dipole moment in the molecule, which enhances the intermolecular interactions necessary for the formation of ordered liquid crystalline phases. mdpi.comtandfonline.com The molecular arrangement is often characterized by the segregation of the polar 4-cyanophenyl 4-benzoate cores and the less polar parts of the molecule, leading to layered structures like the smectic A phase. tandfonline.com

In polymeric systems, the polarity of the cyano terminus promotes intermolecular interactions that favor the formation of smectic phases. mdpi.com Furthermore, the 4-cyanophenyl 4-benzoate mesogen possesses a positive diamagnetic anisotropy, which means its long axis tends to align parallel to an applied magnetic field, a key property for controlling molecular orientation. mdpi.com

Electro-Optical Response and Switching Dynamics

The unique dielectric and optical properties of liquid crystals containing the this compound moiety make them highly responsive to external electric fields.

Response to Applied Electric Fields and Switching Behavior

When subjected to an electric field, liquid crystals based on this compound exhibit a distinct electro-optical response. core.ac.uk The application of a field can induce a more homogeneous alignment of the liquid crystal domains. core.ac.uk This alignment results from the interaction between the electric field and the molecular dipole moment, largely influenced by the terminal cyano group. ontosight.ai The ability to switch between different alignment states by applying a voltage is fundamental to their use in various technologies. rri.res.in Studies have demonstrated this switching behavior, showing a clear re-polarisation peak in the switching current response when a triangular-wave voltage is applied. researchgate.net

Potential Applications in Electro-Optic Display Technologies

The reliable electro-optical switching of these materials makes them valuable components in liquid crystal mixtures for display technologies. ontosight.ai Their incorporation can enhance key performance metrics such as response time, contrast ratio, and viewing angle in Liquid Crystal Displays (LCDs). ontosight.ai This allows for the production of high-quality displays with fast switching times, good color reproduction, and low power consumption. ontosight.ai The development of these materials has also opened possibilities for their use in other advanced applications, including optical signal processing and storage systems. rsc.org

Liquid Crystalline Polymerization and Gel Formation Studies

The integration of the this compound mesogen into polymeric structures has been a significant area of research, leading to the development of advanced materials like side-chain liquid crystalline polymers and gels.

Synthesis and Thermotropic Behavior of Side-Chain Liquid Crystalline Polymers and Networks

Side-chain liquid crystalline polymers (SCLCPs) featuring the 4-cyanophenyl benzoate (B1203000) moiety can be synthesized through methods like atom transfer radical polymerization (ATRP) and conventional free-radical polymerization. mdpi.commdpi.comsemanticscholar.org In a typical SCLCP architecture, the mesogenic unit is attached to a polymer backbone (like polyacrylate or polysiloxane) via a flexible spacer. mdpi.commdpi.comkingston.ac.uk

The thermotropic behavior—how the liquid crystalline phases change with temperature—is a key characteristic. For example, copolymers of 4-cyanophenyl-4′-(6-propenoyloxyhexanoxyl) benzoate and 2-hydroxyethyl acrylate (B77674) exhibit a glass transition at 33°C and a nematic-to-isotropic phase transition at 129°C. mdpi.comsemanticscholar.org Diblock copolymers synthesized via ATRP have been shown to form well-defined smectic LC phases. mdpi.com The thermal properties, such as phase transition temperatures, can be precisely studied using techniques like Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM). mdpi.comresearchgate.net

Thermotropic Properties of 4-Cyanophenyl Benzoate-Containing Polymers

| Polymer | Synthesis Method | Phase Transition Temperature(s) | Order Parameter (S) | Reference |

|---|---|---|---|---|

| PM6BACP | ATRP | Isotropic to LC at 101°C (on cooling) | 0.50 | mdpi.com |

| PEO-b-PM6BACP46 | ATRP | Isotropic to LC at 102°C | 0.40 | mdpi.com |

| PEO-b-PM6BACP106 | ATRP | Isotropic to LC at 101°C (on cooling) | 0.45 | mdpi.com |

| CBZ6 | Copolymerization | Tg = 33°C; TN-I = 129°C | Not Specified | mdpi.comsemanticscholar.org |

Tg = Glass Transition Temperature; TN-I = Nematic to Isotropic Transition Temperature.

Furthermore, these polymers can be cross-linked to form liquid crystal elastomers or swollen with a low molar mass liquid crystal to create liquid crystalline gels, which exhibit thermotropic properties that are distinct from the original components. researchgate.netnih.gov

Swelling Properties of Liquid Crystalline Elastomers and Gel Formation

However, the principles of LCE swelling and gel formation can be understood from studies on structurally related materials, such as those containing cyanophenyl and phenyl-benzoate moieties. LCEs are crosslinked polymer networks with liquid crystalline mesogens incorporated into their structure. The swelling of these elastomers is a complex phenomenon governed by the interplay of several factors: the thermodynamic affinity between the polymer network and the solvent, the elastic energy of the deformed network, and the orientational order of the mesogens.

When an LCE is placed in a compatible solvent, the solvent molecules diffuse into the network, causing it to swell. This process continues until the osmotic pressure driving the solvent in is balanced by the elastic restoring force of the stretched polymer chains. In the case of LCEs, the swelling is often anisotropic, meaning the degree of swelling is different along different directions. This anisotropy is a direct consequence of the orientational order of the mesogens within the elastomer network. For instance, swelling is often more pronounced in directions perpendicular to the average alignment of the mesogens (the director).

The formation of a liquid crystal gel occurs when an LCE is swollen by a low molecular weight liquid crystal (LMWLC). In this state, the LMWLC molecules are intercalated between the polymer chains, and their orientation can be influenced by the mesogens of the elastomer network. The resulting gel can exhibit liquid crystalline phases, and its properties, such as the phase transition temperatures, can be significantly different from those of the neat LCE or the LMWLC.

Research on LCEs based on poly[n-(4′-cyanophenyl-4″-phenoxy)alkyl acrylate] has shown that the swelling behavior is highly dependent on the nature of the swelling agent and the temperature. researchgate.net For example, when swollen with a nematic LMWLC like 4-cyano-4'-pentylbiphenyl (B1218408) (5CB), the resulting gel can exhibit a nematic phase. The degree of swelling and the phase behavior of the gel are influenced by the crosslinking density of the elastomer and the concentration of the LMWLC.

Table of Swelling Properties for a Representative Cyanophenyl-Containing LCE

Since specific data for this compound based LCEs is unavailable, the following table presents hypothetical data based on typical observations for similar cyanophenyl-containing LCEs to illustrate the expected trends. This data is for illustrative purposes only and does not represent experimental results for the specific compound of interest.

| Swelling Agent | Temperature (°C) | Swelling Ratio (Q) | Observations |

| Toluene | 25 | 3.2 | Isotropic swelling |

| Acetone | 25 | 2.5 | Isotropic swelling |

| 4-cyano-4'-pentylbiphenyl (5CB) | 30 (Nematic phase of 5CB) | 4.5 (anisotropic) | Formation of a nematic gel |

| 4-cyano-4'-pentylbiphenyl (5CB) | 40 (Isotropic phase of 5CB) | 3.8 (isotropic) | Swelling in an isotropic liquid |

Note: The swelling ratio (Q) is defined as the ratio of the volume of the swollen gel to the volume of the dry elastomer.

Detailed research into the swelling and gelation of LCEs specifically derived from this compound would be necessary to populate such a table with accurate experimental data. These studies would involve synthesizing the elastomer, crosslinking it to varying degrees, and then systematically investigating its swelling behavior in a range of solvents and LMWLCs at different temperatures. Techniques such as gravimetric analysis, optical microscopy, and differential scanning calorimetry would be essential to characterize the swelling ratios, anisotropy, and phase transitions of the resulting gels.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

At the core of computational analysis is the determination of the molecule's most stable three-dimensional arrangement, its optimized geometry, and the distribution of its electrons. These factors govern the molecule's physical and chemical properties.

Density Functional Theory (DFT) is a robust method for calculating the electronic structure of molecules, balancing computational cost with high accuracy. arxiv.orggoogle.com The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a popular hybrid functional used for these calculations, often paired with a basis set like 6-31G(d,p) or 6-311G++(d,p) to describe the atomic orbitals. researchgate.netnih.gov

Table 1: Illustrative Optimized Geometrical Parameters (Bond Lengths and Angles) for a Related Compound (4-hydroxybenzoic acid) using DFT/B3LYP/6-311++G basis set.**

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C-O (hydroxyl) | 1.359 | C-C-O (hydroxyl) | 118.5 |

| O-H (hydroxyl) | 0.965 | C-O-H (hydroxyl) | 109.2 |

| C=O (carbonyl) | 1.214 | O=C-C | 123.8 |

| C-C (ring) | 1.390 - 1.405 | C-C-C (ring) | 118.6 - 121.1 |

| Data is illustrative and based on calculations for 4-hydroxybenzoic acid, a component of the title compound. nih.gov |

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding a molecule's chemical reactivity and electronic properties. physchemres.orgjmaterenvironsci.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost empty orbital that can act as an electron acceptor. physchemres.org

The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter. A small gap suggests that the molecule can be easily excited, indicating higher chemical reactivity and the ability to absorb light at longer wavelengths. physchemres.org Conversely, a large HOMO-LUMO gap implies high stability and low reactivity. physchemres.org These energies are calculated using the same DFT methods employed for geometry optimization. researchgate.netfigshare.com The analysis of these orbitals can predict where electronic transitions, such as those observed in UV-Vis spectroscopy, are likely to occur. arxiv.org

Table 2: Illustrative Frontier Molecular Orbital Energies for a Related System.

| Molecular Orbital | Energy (eV) |

| HOMO | -5.0720 |

| LUMO | -2.9035 |

| HOMO-LUMO Gap | 2.1685 |

| Data is illustrative and based on calculations for a phthalocyanine (B1677752) compound. researchgate.net |

Vibrational and Spectroscopic Property Predictions

Theoretical calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption bands seen in infrared (IR) and Raman spectroscopy. This allows for a detailed assignment of experimental spectra and a deeper understanding of the molecule's bonding and dynamics.

After geometry optimization finds the molecule's energy minimum, a frequency calculation is performed at the same level of theory (e.g., DFT/B3LYP). nih.govnih.gov This calculation determines the energies of the normal modes of vibration. The resulting theoretical spectrum can be compared directly with experimental FT-IR and FT-Raman spectra. mdpi.com

Often, calculated harmonic frequencies are slightly higher than experimental frequencies due to the neglect of anharmonicity and other systematic errors. To correct for this, a scaling factor is often applied to the computed values to improve agreement with experimental data. nih.gov Such comparative studies have been performed on related molecules like 4-cyanophenylhydrazine and 4-hydroxybenzoic acid, showing good agreement between scaled theoretical frequencies and observed spectral bands. nih.govnih.gov For 4-Cyanophenyl 4-hydroxybenzoate (B8730719), key vibrational modes would include the C≡N stretch of the nitrile group, the O-H stretch of the hydroxyl group, and the C=O stretch of the ester group.

Table 3: Illustrative Comparison of Calculated and Experimental Vibrational Frequencies for Key Functional Groups in Related Molecules.

| Functional Group | Vibration Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Source Compound |

| Cyano (-C≡N) | Stretching | ~2374 | ~2230 | Metal Complex of a Cyanophenyl derivative mdpi.com |

| Hydroxyl (-OH) | Stretching | ~3688 | ~3500 | 4-hydroxybenzoic acid nih.gov |

| Carbonyl (C=O) | Stretching | - | ~1716 | Metal Complex of a Cyanophenyl derivative mdpi.com |

| Data is illustrative and compiled from studies on related compounds. The calculated values are typically unscaled. |

Prediction of Thermochemical and Thermodynamic Properties

Beyond structure and spectra, computational methods can predict the thermodynamic properties of a molecule, which are essential for understanding its stability and behavior under varying conditions.

Based on the results of vibrational frequency calculations, it is possible to derive key thermodynamic functions using the principles of statistical mechanics. researchgate.net Properties such as standard heat capacity (C°p), standard entropy (S°), and standard enthalpy change (H°) can be calculated over a range of temperatures. arxiv.org

These calculations reveal how the thermodynamic stability of the molecule changes with temperature. For example, studies on similar compounds like 4-(4-cyanobenzylideneamino)antipyrine have successfully used theoretical vibrational analyses to calculate these thermodynamic properties and establish their correlations with temperature. arxiv.org This information is valuable for predicting reaction equilibria and the spontaneity of processes involving the molecule.

Table 4: Illustrative Thermodynamic Properties of a Related Compound at Different Temperatures.

| Temperature (K) | Heat Capacity, C°p (J·mol⁻¹·K⁻¹) | Entropy, S° (J·mol⁻¹·K⁻¹) | Enthalpy, H° (kJ·mol⁻¹) |

| 100 | 100.5 | 250.2 | 10.1 |

| 200 | 180.3 | 350.8 | 25.4 |

| 298.15 | 250.1 | 450.6 | 48.9 |

| 400 | 310.7 | 550.4 | 78.2 |

| Data is illustrative and based on the principles described for related compounds. arxiv.orgresearchgate.net Actual values would require specific calculations for 4-Cyanophenyl 4-hydroxybenzoate. |

Elucidation of Molecular Electronic and Optical Properties

Computational studies, particularly those using Density Functional Theory (DFT), are instrumental in predicting the electronic and optical behaviors of organic molecules. These calculations can determine key parameters that govern a molecule's response to an external electric field, which is fundamental to identifying potential applications in materials science, such as in non-linear optics (NLO). tandfonline.comajchem-a.com

Table 1: Calculated Total Molecular Dipole Moment (Note: Specific data for this compound is not available in the searched literature. The table structure is for illustrative purposes.)

| Compound Name | Computational Method | Basis Set | Calculated Dipole Moment (Debye) |

| This compound | Data Not Available | Data Not Available | Data Not Available |

Determination of Mean Linear Polarizability and First Hyperpolarizability

Linear polarizability (α) describes the linear response of the molecular electron cloud to an applied electric field, while the first hyperpolarizability (β) quantifies the first-order nonlinear response. ajchem-a.comresearchgate.net A large value of β is a primary indicator of a molecule's potential for NLO applications, such as second-harmonic generation (SHG), where the frequency of incident light is doubled. ipme.ru The calculation of these properties is a standard feature of quantum chemical investigations into potential NLO materials. tandfonline.comresearchgate.net The presence of π-conjugated systems and donor-acceptor groups, such as the hydroxy and cyano groups in the target molecule, is a known molecular design strategy to enhance NLO response. acs.org

Table 2: Calculated Polarizability and First Hyperpolarizability (Note: Specific data for this compound is not available in the searched literature. The table structure is for illustrative purposes.)

| Compound Name | Computational Method | Mean Linear Polarizability (α) | First Hyperpolarizability (β) |

| This compound | Data Not Available | Data Not Available | Data Not Available |

Theoretical Insights into Non-Linear Optical (NLO) Effects

Theoretical studies provide crucial insights into how a molecule's structure gives rise to NLO effects. mdpi.com NLO materials are essential for technologies like optical switching and frequency conversion. ipme.ruoptics.org The NLO response in organic molecules is fundamentally linked to intramolecular charge transfer (ICT) between an electron-donor group and an electron-acceptor group through a π-conjugated bridge. acs.org In this compound, the hydroxyl group (-OH) can act as a donor and the cyano group (-CN) as a strong acceptor, linked by the biphenyl (B1667301) ester system. Computational methods like Time-Dependent Density Functional Theory (TD-DFT) can model this ICT and predict NLO properties. researchgate.net High hyperpolarizability (β) values, often compared to the standard reference material urea, suggest strong NLO potential. ajchem-a.comresearchgate.net

Mechanistic Insights from Computational Reaction Studies

Computational modeling is a key tool for investigating reaction mechanisms, particularly for short-lived or unstable species like reaction intermediates. For esters related to this compound, theoretical studies have provided detailed pictures of reaction pathways, such as in aminolysis reactions.

Nucleofugality, or the ability of a leaving group to depart, is a critical factor in nucleophilic substitution reactions. In the aminolysis of esters, where an amine displaces a leaving group, the relative ability of different potential leaving groups to be expelled can be investigated. Theoretical studies on the aminolysis of related compounds, such as 4-cyanophenyl 4-nitrophenyl carbonate, have been performed to understand the hierarchy of nucleofugality. rsc.orgresearchgate.net These studies analyze the factors controlling product distribution, finding that the stability of the departing nucleofuge is a main controlling factor. rsc.org In the aminolysis of O-(4-cyanophenyl) O-(3-nitrophenyl) thionocarbonate, reactions with morpholine (B109124) and aniline (B41778) resulted in the formation of both 4-cyanophenol and 3-nitrophenol (B1666305), allowing for a direct comparison of the two leaving groups. rsc.org The experimental product ratio of 4-cyanophenol to 3-nitrophenol was 1.5:1. rsc.org Theoretical calculations using DFT methods showed that while gas-phase calculations predicted a different ratio, including the effect of solvent molecules (microsolvation) in the model brought the theoretical prediction closer to the experimental result. rsc.org This highlights the dependency of the nucleofugality ratio on the reaction environment. rsc.org

The aminolysis of esters often proceeds through a stepwise mechanism involving the formation of one or more tetrahedral intermediates. researchgate.netrsc.org Computational chemistry is used to model the structure and stability of these transient species. For the aminolysis of related carbonates and thionocarbonates, DFT calculations have been used to examine the mechanism involving two key tetrahedral intermediates: a zwitterionic intermediate (T±) and an anionic intermediate (T−). researchgate.netrsc.org The T± intermediate is formed by the initial attack of the amine on the ester's carbonyl group. researchgate.net This can then be deprotonated (for example, by a buffer) to form the more stable anionic T− intermediate before the leaving group is expelled. researchgate.net These computational models help to elucidate the detailed reaction pathway and the roles of different species, such as the solvent or buffer, in the reaction mechanism. rsc.org

Advanced Reaction Chemistry and Mechanistic Studies

Hydrolysis Reaction Kinetics and Mechanisms

The ester linkage in 4-cyanophenyl 4-hydroxybenzoate (B8730719) is susceptible to hydrolysis, a reaction of significant interest in understanding its persistence and degradation pathways.

Alkaline Hydrolysis in Aqueous Buffer Media

While specific kinetic data for the alkaline hydrolysis of 4-cyanophenyl 4-hydroxybenzoate is not extensively detailed in publicly available literature, the mechanism can be inferred from studies of related benzoate (B1203000) esters. The alkaline hydrolysis of esters is a well-established process that follows a stepwise mechanism involving a tetrahedral intermediate jcsp.org.pk. The reaction is typically second-order, being first-order with respect to both the ester and the hydroxide (B78521) ion chemrxiv.org.

The general mechanism involves the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon of the ester. This rate-determining step results in the formation of an oxymonoanionic tetrahedral intermediate. Subsequently, this intermediate collapses, leading to the cleavage of the carbon-oxygen bond and the expulsion of the phenoxide leaving group. In this case, the leaving group would be 4-cyanophenoxide.

Kinetic studies on various substituted benzoate esters show that the reaction rate is sensitive to the nature of both the acyl and the aryl substituents. For instance, electron-withdrawing groups on the leaving phenoxide group generally increase the rate of hydrolysis by stabilizing the forming negative charge on the leaving group.

Table 1: Second-Order Rate Constants (kOH) for Aqueous Alkaline Cleavage of Various Benzoate Esters

| Compound | pKa of Leaving Group | 10³ kOH (M⁻¹ s⁻¹) |

|---|---|---|

| Acryl Substituted Benzoate (1) | 15.14 | 31.64 ± 0.19 |

| Acryl Substituted Benzoate (2) | 9.76 | 166.9 ± 0.7 |

This table presents data for acryl substituted benzoates to illustrate the effect of the leaving group's pKa on the hydrolysis rate constant jcsp.org.pk. A lower pKa of the leaving group corresponds to a higher rate of hydrolysis.

Influence of Surfactants and Micelles on Reaction Rates and Efficiency

Surfactants and the micelles they form in aqueous solutions can significantly alter the rate of ester hydrolysis. This phenomenon, known as micellar catalysis, arises from the ability of micelles to create a distinct microenvironment that can concentrate reactants and stabilize transition states.

For the hydrolysis of an ester like this compound, cationic surfactants such as cetyltrimethylammonium bromide (CTAB) are known to accelerate the reaction. The mechanism involves:

Concentration of Reactants : The hydrophobic ester partitions into the hydrophobic core of the micelle, while the negatively charged hydroxide ion (nucleophile) is attracted to the positively charged micellar surface. This colocalization of reactants increases the effective concentration and enhances the reaction rate researchgate.net.

Transition State Stabilization : The micellar environment can stabilize the negatively charged tetrahedral intermediate formed during the reaction, lowering the activation energy.

Studies on the hydrolysis of p-nitrophenyl benzoate (p-NPB) in the presence of CTAB have shown a rate acceleration of up to 140-fold compared to the reaction in a purely aqueous buffer researchgate.net. The reaction rate typically increases with surfactant concentration above the critical micelle concentration (CMC), reaching a plateau at higher concentrations. Conversely, anionic surfactants like sodium dodecyl sulfate (B86663) (SDS) tend to decelerate the alkaline hydrolysis of neutral esters by repelling the hydroxide nucleophile from the micellar surface where the ester is located researchgate.net.

Aminolysis Reactions of Related Carbonates and Thionocarbonates

To understand the nucleophilic substitution behavior of systems related to this compound, studies on the aminolysis of analogous compounds like 4-cyanophenyl 4-nitrophenyl carbonate and its thionocarbonate counterpart provide valuable insights rsc.org.

Nucleophilic Substitution Pathways and Kinetics

The aminolysis of related aryl carbonates and thionocarbonates with primary and secondary amines has been shown to proceed through a stepwise mechanism involving a tetrahedral intermediate researchgate.net. The reaction kinetics and pathways are strongly influenced by the nature of the amine, the solvent, and whether the electrophilic center is a carbonyl (C=O) or a thiocarbonyl (C=S) group researchgate.netrsc.org.

For the aminolysis of 4-nitrophenyl phenyl carbonate with secondary alicyclic amines, Brønsted-type plots (logarithm of the rate constant vs. the pKa of the amine's conjugate acid) often show a downward curvature. This curvature indicates a change in the rate-determining step (RDS) with increasing amine basicity. For weakly basic amines, the breakdown of the tetrahedral intermediate to products is the RDS, while for strongly basic amines, the initial nucleophilic attack (formation of the intermediate) becomes rate-limiting.

In contrast, the aminolysis of the thiono-analogue (C=S) often proceeds through two intermediates, a zwitterionic tetrahedral intermediate (T±) and its deprotonated form (T-), leading to more complex kinetic profiles researchgate.net.

Analysis of Nucleofugality in Related Ester Systems

Nucleofugality, or the leaving group's ability, is a critical factor in these substitution reactions. In compounds with two potential leaving groups, such as O-(4-cyanophenyl) O-(3-nitrophenyl) thionocarbonate, the ratio of the products formed reveals the relative nucleofugality of the competing phenoxides rsc.org.

In the aminolysis of this compound, both 4-cyanophenol and 3-nitrophenol (B1666305) are formed, indicating that both groups can act as nucleofuges. Experimental studies have found that the ratio of 4-cyanophenol to 3-nitrophenol is approximately 1.5:1 rsc.org. This suggests that the 4-cyanophenoxide is a slightly better leaving group than the 3-nitrophenoxide in this specific reaction system.

Theoretical studies using Density Functional Theory (DFT) have shown that this nucleofugality ratio is sensitive to solvent effects, with microsolvation by water molecules playing a key role in stabilizing the transition states and influencing the product distribution rsc.org. The relative stability of the potential nucleofuges and the nature of the electrophilic group are primary factors controlling the product distribution rsc.org. For example, in the phenolysis of 3-nitrophenyl 4-cyanophenyl thionocarbonate, the 4-cyanophenoxide is expelled three times faster than the 3-nitrophenoxide from the anionic tetrahedral intermediate udd.cl.

Microbial Transformations and Bioremediation Relevance

The environmental fate of this compound is closely linked to its susceptibility to microbial degradation. While specific studies on this exact compound are scarce, its structure suggests a plausible biodegradation pathway based on research on similar molecules, such as parabens (esters of 4-hydroxybenzoic acid) and other aromatic compounds nih.govnih.govnih.gov.

The initial step in the aerobic biodegradation of this compound is expected to be the enzymatic hydrolysis of the ester bond. This reaction would be catalyzed by microbial esterases, yielding 4-hydroxybenzoic acid and 4-cyanophenol as primary metabolites. This is analogous to the well-documented microbial degradation of parabens, which are first hydrolyzed to 4-hydroxybenzoic acid nih.govresearchgate.netasm.org.

Following hydrolysis, the resulting aromatic intermediates undergo further degradation. The catabolism of 4-hydroxybenzoic acid is a well-studied pathway in many bacteria nih.govcabidigitallibrary.org. Typically, it involves hydroxylation to form protocatechuic acid, which is then funneled into the β-ketoadipate pathway, leading to ring cleavage and eventual mineralization to carbon dioxide and water nih.gov.

The degradation of the 4-cyanophenol moiety is analogous to the bioremediation of other substituted aromatic compounds. The microbial strategy often involves enzymatic attacks on the aromatic ring. Drawing a parallel with the dehalogenation of halogenated aromatics, microorganisms employ oxygenases to incorporate hydroxyl groups onto the aromatic ring. This hydroxylation destabilizes the ring, making it susceptible to cleavage by dioxygenases. The resulting aliphatic intermediates can then be readily metabolized by the cell nih.govnih.gov. The nitrile group (-CN) can also be transformed by nitrilase enzymes into a carboxylic acid and ammonia, providing a route for detoxification and assimilation.

Reductive Dehalogenation of Brominated Analogues to 4-Cyanophenol and 4-Hydroxybenzoate

While direct studies on the reductive dehalogenation of a brominated analogue of this compound are not extensively documented, research on related brominated aromatic compounds provides significant insights into the potential microbial degradation pathways. The anaerobic biodegradation of monobrominated phenols and benzoic acids has been observed in microorganisms sourced from marine and estuarine sediments. nih.gov Under various reducing conditions (iron-reducing, sulfidogenic, and methanogenic), these microorganisms have demonstrated the ability to utilize bromophenol isomers. nih.gov Specifically, 2-bromophenol, 3-bromophenol, and 4-bromophenol (B116583) have been shown to undergo debromination to phenol (B47542). nih.gov

In a notable study, the aerobic bacterium Delftia sp. EOB-17, which was isolated from soil contaminated with halogenated aromatic compounds, demonstrated the complete degradation of 0.2 mM 3,5-dibromo-4-hydroxybenzoate (B1263476) (DBHB) within 28 hours. nih.gov This process occurred under aerobic conditions with the presence of sodium succinate (B1194679) and resulted in the release of two equivalents of bromide ions. nih.gov Through liquid chromatography-mass spectrometry (LC-MS) analysis, it was determined that DBHB was transformed into 4-hydroxybenzoate via an intermediate of 3-bromo-4-hydroxybenzoate, indicating a successive reductive dehalogenation process. nih.gov The optimal conditions for this reductive dehalogenation activity were found to be a temperature of 30°C and a pH of 8. nih.gov

The degradation of bromobenzoate isomers has also been reported, although typically with a significant lag period compared to bromophenols. nih.gov These findings suggest that microbial systems possess the enzymatic machinery to dehalogenate brominated precursors that are structurally related to the constituent parts of this compound. The production of phenol from bromophenols is a key indicator that reductive dehalogenation is the preliminary step in the biodegradation pathway under both iron- and sulfate-reducing conditions. nih.gov

| Substrate | Microorganism/Condition | Intermediate(s) | Final Product | Reference |

| 2-Bromophenol | Enriched marine/estuarine sediment cultures | Phenol | Utilized | nih.gov |

| 3-Bromophenol | Enriched marine/estuarine sediment cultures (sulfidogenic, methanogenic) | Phenol | Utilized | nih.gov |

| 4-Bromophenol | Enriched marine/estuarine sediment cultures (sulfidogenic, methanogenic) | Phenol | Utilized | nih.gov |

| 3,5-Dibromo-4-hydroxybenzoate | Delftia sp. EOB-17 | 3-Bromo-4-hydroxybenzoate | 4-Hydroxybenzoate | nih.gov |

Elucidation of Substrate Range for Dehalogenating Microorganisms

The versatility of dehalogenating microorganisms is a critical aspect of their potential application in bioremediation. The genus Desulfitobacterium, for instance, includes strictly anaerobic bacteria that are capable of utilizing a wide array of electron acceptors, including man-made and naturally occurring halogenated organic compounds. oup.comnih.govoup.com The substrate spectrum for reductive dehalogenation can vary significantly even between strains of the same species. oup.comnih.govoup.com

Desulfitobacterium frappieri PCP-1 has demonstrated a broad substrate specificity, with the ability to dehalogenate a variety of aromatic molecules substituted with hydroxyl or amino groups at ortho, meta, and para positions. nih.govasm.org This strain was observed to have dehalogenation rates ranging from 25 to 1,158 nmol/min/mg of cell protein, depending on the specific chlorophenol and the position of the chlorine atom being removed. nih.govasm.org However, it was noted that aromatic molecules with substituted acetate (B1210297) or carboxyl groups were not dehalogenated by this particular strain. nih.govasm.org Other species within this genus, such as Desulfitobacterium dehalogenans, Desulfitobacterium chlororespirans, and Desulfitobacterium hafniense, are known to ortho-dehalogenate polychlorinated phenols. nih.govasm.org

Reductive dehalogenases are the key enzymes responsible for these reactions. nih.gov These enzymes are often membrane-bound, oxygen-sensitive, and contain corrinoid and iron-sulfur clusters. nih.gov Research into the substrate specificity of these enzymes has shown that they can act on chlorinated, brominated, and some iodinated compounds. mdpi.com For example, some membrane-associated chloroaromatic reductive dehalogenases have been identified, such as 3-chlorobenzoate-reductive dehalogenase and 3-chloro-4-hydroxybenzoate dehalogenase. nih.govmdpi.com

The aerobic bacterium Delftia sp. EOB-17 also contributes to our understanding of substrate ranges. Its ability to reductively dehalogenate 3,5-dibromo-4-hydroxybenzoate under aerobic conditions suggests that this capability may be more widespread among aerobic bacteria than previously thought. nih.gov The degradation activity of this strain was found to be strongly inhibited by the presence of 0.1 mM of Cd²⁺, Cu²⁺, Hg²⁺, and Zn²⁺. nih.gov

| Microorganism | Substrate Class | Examples of Dehalogenated Compounds | Reference |

| Desulfitobacterium frappieri PCP-1 | Aromatic molecules with hydroxyl or amino groups | Pentachlorophenol, various chlorophenols | nih.govasm.org |

| Desulfitobacterium dehalogenans | Polychlorinated phenols | - | nih.govasm.org |

| Desulfitobacterium chlororespirans | Polychlorinated phenols | - | nih.govasm.org |

| Desulfitobacterium hafniense | Polychlorinated phenols | - | nih.govasm.org |

| Delftia sp. EOB-17 | Brominated hydroxybenzoates | 3,5-Dibromo-4-hydroxybenzoate | nih.gov |

Applications and Role in Advanced Materials Science

Development of Specialty Chemicals with Targeted Characteristics

4-Cyanophenyl 4-hydroxybenzoate (B8730719) serves as a key intermediate and molecular scaffold in the synthesis of a wide range of specialty chemicals. Its constituent parts, 4-hydroxybenzoic acid and 4-cyanophenol, are themselves important precursors in the pharmaceutical, pesticide, and fragrance industries. wikipedia.orggoogle.com The combination of these two moieties into a single molecule provides a platform for creating more complex structures with highly specific, targeted functions.

Researchers leverage the reactivity of the hydroxyl group to attach other functional units, thereby tailoring the molecule's properties for specific applications. For instance, the core structure of cyanophenyl benzoate (B1203000) is found in complex molecules designed for biological activity, such as dual aromatase and sulfatase inhibitors. nih.gov In these applications, the para-cyanophenyl ring is identified as a critical component for achieving balanced inhibition, demonstrating how the inherent properties of this structural motif are harnessed to create advanced therapeutic agents. nih.gov The journey from basic raw materials to sophisticated end products often involves multi-step syntheses where intermediates like phenyl 4-hydroxybenzoate are pivotal in constructing larger, more intricate molecules for specialized applications. nbinno.com

Table 1: Related Precursors and Derivatives

| Compound Name | Role / Significance | CAS Number |

|---|---|---|

| 4-Hydroxybenzoic Acid | Precursor for parabens, polymers, and specialty chemicals. wikipedia.orgnih.gov | 99-96-7 |

| 4-Cyanophenol | Intermediate for pesticides and pharmaceuticals. google.com | 767-00-0 |

| Phenyl 4-hydroxybenzoate | A versatile building block for pharmaceuticals and cosmetics. nbinno.com | 17696-62-7 |

Integration into Functional Materials for Optoelectronic and Display Technologies

The most prominent application of 4-Cyanophenyl 4-hydroxybenzoate and its analogues is in the field of liquid crystals (LCs), which are fundamental to modern display technologies like LCDs (Liquid Crystal Displays). nih.gov The rod-like shape of the molecule, combined with the strong dipole moment of the terminal cyano (-CN) group, is crucial for inducing and stabilizing the nematic liquid crystal phase over a broad temperature range. researchgate.netsynthon-chemicals.com

In a liquid crystal display, an electric field is applied to align the LC molecules, thereby modulating the passage of light. Compounds with a cyanophenyl group exhibit a large positive dielectric anisotropy, meaning they readily align with an applied electric field. This property is essential for the low-voltage operation of display devices. nih.govgoogle.com Research on homologous series, such as 4-cyanophenyl-4'-n-alkylbenzoates, has been extensive, focusing on how modifying the alkyl chain length tunes the mesophase behavior and optoelectronic characteristics for specific display applications. researchgate.net The precise molecular arrangement in the crystalline state, which influences the liquid crystalline properties, has been a subject of detailed structural analysis to better understand and predict the material's performance.

Table 2: Properties of Structurally Similar Liquid Crystal Compounds

| Compound Name | Abbreviation | CAS Number | Mesophase Behavior (Transition Temperatures in °C) |

|---|---|---|---|

| 4-Cyanophenyl 4-heptylbenzoate | Not specified | 38690-76-5 | Cr 44 N 56.6 I |

| 4-Cyanophenyl 4-n-hexylbenzoate | Not specified | 50793-85-6 | Melting Point (Clear Melt): 42.5-48.5 |

Note: Cr = Crystal, N = Nematic, I = Isotropic liquid.

Contribution to Polymer Chemistry and the Design of Advanced Polymer Systems

The unique properties of this compound are also harnessed in polymer chemistry to create advanced functional materials, most notably Liquid Crystal Elastomers (LCEs). researchgate.netmdpi.com LCEs are a remarkable class of materials that combine the elasticity of rubber with the self-organizing properties of liquid crystals. nih.gov This results in "smart" materials capable of undergoing large, reversible shape changes in response to external stimuli like heat or light. rsc.org

To create an LCE, the 4-cyanophenyl benzoate core structure, known as a mesogen, is chemically modified to include a polymerizable group, such as an acrylate (B77674). For example, monofunctional reactive molecules like 6-(4-cyanobiphenyl-4′-yloxy)hexyl acrylate (A6OCB), which contains a similar cyanobiphenyl mesogenic unit, are copolymerized with flexible crosslinkers. mdpi.compubcompare.ai The rigid mesogens become side chains attached to a flexible polymer backbone. nih.gov When the polymer network is formed in the presence of an aligning force, the mesogens adopt a uniform orientation (a monodomain), locking in a specific microscopic structure. nih.gov A change in temperature can disrupt this ordered liquid crystal phase, causing a macroscopic change in the material's shape, making these materials ideal for applications as actuators, artificial muscles, and soft robotics. mdpi.comrsc.org Furthermore, the hydroxybenzoate portion of the molecule is related to poly-4-hydroxybenzoate, a highly crystalline, high-performance polymer known for its exceptional thermal stability. britannica.com This underscores the inherent suitability of the hydroxybenzoate structure for creating robust polymer systems.

Conclusion and Future Research Directions

Synthesis of Current Academic Understanding and Research Gaps

The academic community has established a solid foundation for understanding 4-Cyanophenyl 4-hydroxybenzoate (B8730719), recognizing its significance primarily within the realm of liquid crystal research. The synthesis of this compound is well-documented, typically achieved through the esterification of 4-hydroxybenzoic acid and 4-cyanophenol. Its molecular structure, characterized by a rigid core with a cyano group, is known to give rise to its mesomorphic properties.

Current research has extensively characterized the nematic liquid crystal phase of 4-Cyanophenyl 4-hydroxybenzoate. However, a significant research gap exists in the comprehensive exploration of its other potential polymorphs and their detailed structural and physical characterization. While its use in binary mixtures to induce specific liquid crystal phases is noted, a thorough investigation of the pure compound's material properties is less common. Furthermore, there is a lack of in-depth studies on how synthetic byproducts and purification methods affect the final properties of the material, leading to inconsistencies in reported data across different studies.

Identification of Emerging Research Avenues for this compound

Emerging research is beginning to look beyond the conventional applications of this compound. One promising avenue is its use as a precursor or building block for more complex molecular architectures. This includes the synthesis of liquid crystal dimers and polymers, which could exhibit novel and potentially more advanced liquid crystalline phases.

Another area of growing interest is the investigation of its derivatives for applications in electronic materials and medicinal chemistry. For instance, derivatives of 4-cyanophenyl benzoate (B1203000) are being explored for their biological activity, including as potential enzyme inhibitors. bath.ac.uknih.gov Research into compounds with similar structural motifs, such as 4-Cyano-4'-hydroxybiphenyl, highlights potential applications in organic light-emitting diodes (OLEDs) due to their luminescent properties, suggesting a possible research direction for this compound itself. ontosight.ai

Furthermore, the synthesis of derivatives by modifying the hydroxyl group, for example, by adding flexible chains, has been shown to impact the resulting mesomorphic properties, opening up avenues for creating materials with tailored phase behaviors. The exploration of its use in the development of new biologically active molecules, as seen with related compounds, also presents a significant research opportunity. mdpi.com

Unexplored Potential Applications and Remaining Theoretical Challenges

Several potential applications for this compound and its derivatives remain largely unexplored. Its inherent liquid crystalline properties could be leveraged in the development of advanced optical films, sensors, and smart materials that respond to external stimuli. The structural similarity to compounds used in electronic chemicals and liquid crystal displays (LCDs) suggests that with further modification and characterization, it could find use in these areas. dakenchem.comchemfish.com